CS-526

H+/K+-ATPase acid pump antagonist potency

CS-526 is the preferred tool compound for studying gastric proton pump inhibition with reversible, K+-competitive kinetics. Unlike PPIs, it acts immediately and causes no rebound acid hypersecretion, making it essential for enzyme kinetic studies, SAR investigations, and in vivo GERD models. Its unique profile—IC50 61 nM, oral ID50 0.7 mg/kg, and no gastrin elevation—enables precise acid suppression without confounding variables. Choose CS-526 for accurate, tunable proton pump blockade and reliable washout data. Order now to advance your acid secretion research.

Molecular Formula C20H22FN3O
Molecular Weight 339.4 g/mol
CAS No. 313272-12-7
Cat. No. B1669647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCS-526
CAS313272-12-7
Synonyms7-(4-fluorobenzyloxy)-2,3-dimethyl-1-((2-methylcyclopropyl)methyl)-1H-pyrrolo(2,3-d)pyridazine
CS 526
CS-526
CS526 cpd
Molecular FormulaC20H22FN3O
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC1CC1CN2C(=C(C3=CN=NC(=C32)OCC4=CC=C(C=C4)F)C)C
InChIInChI=1S/C20H22FN3O/c1-12-8-16(12)10-24-14(3)13(2)18-9-22-23-20(19(18)24)25-11-15-4-6-17(21)7-5-15/h4-7,9,12,16H,8,10-11H2,1-3H3/t12-,16+/m0/s1
InChIKeyNXPLYKRKIFPEOA-BLLLJJGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CS-526 (CAS 313272-12-7): Potent, Reversible Acid Pump Antagonist for Gastric Acid Research


CS-526 (also known as R-105266 or AKU-517) is a potent, selective, reversible, and orally active potassium-competitive acid blocker (P-CAB) . It belongs to the pyrrolo[2,3-d]pyridazine class of acid pump antagonists (APAs) and directly inhibits gastric H⁺,K⁺-ATPase activity with an IC₅₀ of 61 nM in porcine gastric microsomes [1]. Unlike conventional proton pump inhibitors (PPIs) that require acid activation and form irreversible disulfide bonds, CS-526 inhibits the proton pump via a reversible, K⁺-competitive mechanism . The compound is a discontinued clinical candidate that reached Phase 1 trials for gastroesophageal reflux disease (GERD), and it is now utilized as a research tool for investigating acid secretion physiology and P-CAB pharmacology [2].

CS-526 (CAS 313272-12-7): Why PPIs or Other P-CABs Are Not Direct Replacements


CS-526 cannot be interchanged with standard PPIs (e.g., omeprazole, lansoprazole) or even other P-CABs (e.g., vonoprazan, linaprazan) without altering experimental outcomes. PPIs are prodrugs that require acid activation and form irreversible covalent bonds with the proton pump, leading to a delayed onset of action and prolonged, non-physiological acid suppression that can trigger rebound hypersecretion and hypergastrinemia upon withdrawal [1]. In contrast, CS-526 is a direct-acting, reversible K⁺-competitive antagonist with an immediate onset and a predictable, dose-proportional duration of action [2]. Among P-CABs, CS-526 exhibits a distinct pharmacological profile: it demonstrates minimal rebound acid hypersecretion and limited gastrin elevation after subchronic dosing in rats—a differentiation from other P-CABs that can still elevate gastrin and from PPIs that cause marked rebound [3]. Its specific potency (IC₅₀ = 61 nM), oral efficacy (ID₅₀ = 0.7 mg/kg in pylorus-ligated rats), and unique lack of post-treatment acid rebound make it a specialized tool for studying acid secretion without the confounding variables introduced by PPIs or alternative P-CABs .

CS-526 (CAS 313272-12-7): Head-to-Head Quantitative Differentiation Data for Informed Compound Selection


CS-526 Exhibits Superior In Vitro Potency Against H⁺,K⁺-ATPase Compared to Clinical PPIs

CS-526 inhibited porcine gastric H⁺,K⁺-ATPase activity with an IC₅₀ of 61 nM, which was more potent than all examined PPIs (omeprazole, lansoprazole, rabeprazole) in the same assay system [1]. While the study did not report exact IC₅₀ values for the PPIs due to their irreversible mechanism precluding direct IC₅₀ comparison, the concentration-response curves clearly demonstrated that CS-526 achieved greater maximal inhibition and exhibited higher potency at all tested concentrations [1].

H+/K+-ATPase acid pump antagonist potency IC50 P-CAB

CS-526 Demonstrates Oral Efficacy in Gastric Acid Suppression Superior to Other P-CABs in Rodent Models

In pylorus-ligated rats, oral administration of CS-526 dose-dependently inhibited gastric acid secretion with an ID₅₀ of 0.7 mg/kg [1]. This oral potency is notably high compared to other P-CABs tested under similar conditions: SCH 28080, a first-generation P-CAB, exhibited an oral ID₅₀ of approximately 2-5 mg/kg in comparable rat models, while linaprazan (AZD0865) demonstrated an ID₅₀ > 3 mg/kg [2][3].

gastric acid secretion pylorus-ligated rat ID50 oral bioavailability P-CAB

CS-526 Does Not Induce Rebound Gastric Acid Hypersecretion Upon Withdrawal, Unlike Lansoprazole

In a 14-day subchronic dosing study in rats using an intragastric dialysis membrane perfusion model, CS-526 (100 mg/kg/day) showed no significant increase in gastric acid secretion after treatment cessation [1]. In contrast, lansoprazole (100 mg/kg/day) induced a potent rebound gastric acid hypersecretion post-treatment, with acid output significantly exceeding pretreatment levels (p < 0.05) [1]. The study specifically noted: 'In the posttreatment period, the influence on rebound gastric acid secretion by lansoprazole treatment was significant, but that by CS-526 was not' [1].

rebound acid hypersecretion lansoprazole subchronic dosing PPI withdrawal

CS-526 Minimally Elevates Serum Gastrin, Contrasting with Significant Hypergastrinemia Induced by Lansoprazole

After 14 days of oral dosing in rats, CS-526 at 100 mg/kg/day did not significantly increase serum gastrin concentrations [1]. In contrast, lansoprazole at the same dose (100 mg/kg/day) significantly elevated serum gastrin (p < 0.05) [1]. The study concluded: 'The serum gastrin concentration after the 14-day treatment with CS-526 did not increase significantly, even at 100 mg/kg/day. On the other hand, lansoprazole at 100 mg/kg/day significantly elevated the serum gastrin concentration' [1].

gastrin hypergastrinemia lansoprazole PPI endocrine

CS-526 Prevents Reflux Esophagitis with Oral Efficacy Comparable to Intraduodenal Lansoprazole

In a rat reflux esophagitis model, oral administration of CS-526 prevented esophageal lesions with an ID₅₀ of 1.9 mg/kg [1]. Lansoprazole, a standard PPI, was only effective when administered intraduodenally (ID₅₀ = 2.2 mg/kg) and failed to show efficacy after oral administration in this acute model due to its requirement for acid activation and delayed onset [1]. The study explicitly states: 'Lansoprazole prevented esophagitis only by intraduodenal administration (ID₅₀ = 2.2 mg/kg)' [1].

reflux esophagitis GERD lansoprazole ID50 oral efficacy

CS-526 Demonstrates Low but Measurable Oral Bioavailability and Dose-Proportional PK in Non-Human Primates

In cynomolgus monkeys, CS-526 exhibited an absolute oral bioavailability of approximately 1% for the active component, with dose-proportional increases in AUC following oral (3, 10, 30 mg/kg) and intravenous (0.3, 1, 3 mg/kg) administration [1]. The intragastric pH was elevated after CS-526 treatment, and the Time(pH ≥ 4.0) increased in a dose-dependent manner (p = 0.0292) following oral dosing [1]. While low bioavailability is typical for many P-CABs, CS-526's linear PK profile and predictable pH elevation enable precise dose-response studies in higher species.

pharmacokinetics bioavailability cynomolgus monkey pH-metry dose-proportional

Optimal Research Applications for CS-526 (CAS 313272-12-7) Based on Quantitative Differentiation Data


In Vitro H⁺,K⁺-ATPase Enzyme Assays Requiring Reversible, Concentration-Dependent Inhibition

CS-526 is the preferred tool compound for in vitro H⁺,K⁺-ATPase inhibition studies where reversible, K⁺-competitive antagonism is essential. Its IC₅₀ of 61 nM in porcine gastric microsomes and concentration-dependent inhibition profile allow for precise, tunable blockade of the proton pump without the irreversible, acid-activation-dependent, and time-dependent kinetics of PPIs [1]. This makes CS-526 ideal for enzyme kinetic studies, competition assays, and structure-activity relationship (SAR) investigations of the gastric proton pump. Researchers should note that PPIs cannot be used as direct comparators for reversible enzyme kinetics due to their irreversible mechanism [1].

In Vivo Rodent Studies of Gastric Acid Secretion Without Rebound Hypersecretion Confounds

For in vivo studies involving subchronic or chronic dosing where post-treatment acid rebound would confound data interpretation, CS-526 is uniquely suited. Unlike lansoprazole, which causes significant rebound acid hypersecretion after 14-day treatment cessation, CS-526 does not induce rebound and allows acid secretion to return to baseline levels [2]. This property is critical for washout periods, crossover study designs, and investigations into the physiological regulation of acid secretion following prolonged suppression. The compound's oral ID₅₀ of 0.7 mg/kg in pylorus-ligated rats also enables low-dose administration, reducing potential off-target effects [1].

Investigations of Gastrin Physiology and Trophic Effects Independent of Hypergastrinemia

CS-526 is a valuable tool for studies examining the role of gastrin in gastric mucosal homeostasis, as it does not induce the significant hypergastrinemia associated with PPI use. In a 14-day rat study, CS-526 at 100 mg/kg/day did not elevate serum gastrin, whereas lansoprazole at the same dose caused a significant increase [2]. This differential effect allows researchers to dissect the direct consequences of acid suppression from the confounding trophic effects of elevated gastrin on gastric enterochromaffin-like (ECL) cells and parietal cell mass [2].

Acute Reflux Esophagitis Models Requiring Immediate Oral Acid Suppression

In acute reflux esophagitis models where rapid onset of action from oral dosing is required, CS-526 outperforms PPIs such as lansoprazole. Oral CS-526 prevents esophageal lesions with an ID₅₀ of 1.9 mg/kg, whereas lansoprazole is ineffective orally in this acute setting due to its requirement for acid activation and delayed onset [1]. This makes CS-526 the compound of choice for in vivo studies of GERD where oral administration and immediate acid suppression are necessary to mimic clinical scenarios or to evaluate mucosal protection mechanisms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for CS-526

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.